CID 156588615
Description
CID 156588615, identified as oscillatoxin E, is a marine-derived cyclic lipopeptide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and exhibit potent bioactivity, including cytotoxicity and ion-channel modulation . The chemical structure of oscillatoxin E (Fig. 1D in ) features a macrocyclic core with a conjugated diene system and a fatty acid side chain, which is critical for its biological interactions . Analytical characterization via GC-MS (Fig. 1B–C, ) confirms its molecular weight and purity, with distinct retention times and fragmentation patterns in vacuum-distilled fractions .
Properties
InChI |
InChI=1S/C50H52N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,42-44,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t42-,43+,44-,50-/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXQYUFOHOISC-UUENOOSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7C([C](C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7[C@@H]([C]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52N6O20S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAC glucuronide phenol-linked SN-38 involves multiple steps, starting with the preparation of SN-38. The key steps include:
Hydrolysis of Irinotecan: Irinotecan is hydrolyzed to produce SN-38.
Glucuronidation: SN-38 is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the phenol group of SN-38. This step typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to hydrolyze irinotecan and subsequently glucuronidate SN-38.
Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and amine groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronic acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the phenol group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Quinones, nitroso compounds
Chemical Reactions Analysis
Current Data Availability
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PubChem Records : The search results include PubChem entries for CID 156588412 (a trilithium salt of P1,P5-di(adenosine-5'-)pentaphosphate) and CID 156588720 (a sodium salt of 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid). Neither entry mentions CID 156588615 or its structural/functional analogs .
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Synthetic Studies : Several PMC articles detail pyridopyrimidine derivatives (e.g., CDK4/ARK5 inhibitors) , hydrazine-carboxamide RXRα antagonists , and diagnostic accuracy reviews , but none reference this compound .
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Analytical Methods : EPA documents discuss mass spectrometry techniques for compound identification but do not include this compound .
Potential Causes for Lack of Information
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Typographical Error : Verify the CID number for accuracy. For example, CID 156588412 and CID 156588720 are valid but unrelated entries .
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Undisclosed Research : The compound may be part of unpublished or proprietary studies not indexed in public databases.
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Niche Application : If this compound is a novel or highly specialized compound, it may lack published characterization.
Recommended Actions
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Cross-Check Databases :
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Search PubChem , ChemSpider , or Reaxys using the exact identifier.
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Review patent databases (e.g., USPTO, WIPO) for proprietary synthetic routes.
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Structural Analysis :
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If the molecular formula or SMILES notation is available, use tools like SwissADME or MolSoft to predict reactivity and pathways.
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Collaborative Inquiry :
Example Data Table for Hypothetical Reactions
If this compound were analogous to CID 156588412 (a nucleotide derivative), its reactions might involve phosphorylation or hydrolysis. This is speculative and not evidence-based.
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Phosphorylation | ATP, kinase enzyme | Polyphosphate-modified adenosine |
| Acid Hydrolysis | HCl (1M, 100°C) | Adenosine, inorganic phosphate ions |
| Enzymatic Degradation | Phosphodiesterase | 5'-AMP derivatives |
Comparison with Similar Compounds
Structural Similarities and Differences
The oscillatoxin family includes derivatives with minor structural modifications that significantly influence their physicochemical and biological properties. Key analogs are:
| Compound | CID | Structural Variation | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Shorter fatty acid chain | C₃₈H₆₃NO₇ | 670.9 |
| 30-Methyl-Oscillatoxin D | 185389 | Methyl group at C-30 position | C₃₉H₆₅NO₇ | 684.9 |
| Oscillatoxin E | 156588615 | Extended unsaturated side chain | C₄₀H₆₇NO₇ | 698.0 |
| Oscillatoxin F | 156582092 | Hydroxyl group substitution at C-15 | C₃₈H₆₁NO₈ | 672.9 |
Key Observations :
- Oscillatoxin D lacks the extended side chain of oscillatoxin E, reducing its hydrophobicity .
- Oscillatoxin E ’s conjugated diene system increases rigidity, which may enhance binding to lipid bilayers .
- Oscillatoxin F ’s hydroxyl group improves solubility but may reduce cytotoxicity compared to oscillatoxin E .
Q & A
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